molecular formula C6H10O<br>(CH2=CHCH2)2O<br>C6H10O B165789 Allyl ether CAS No. 557-40-4

Allyl ether

Cat. No.: B165789
CAS No.: 557-40-4
M. Wt: 98.14 g/mol
InChI Key: ATVJXMYDOSMEPO-UHFFFAOYSA-N
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Description

Allyl ether (CH₂=CHCH₂-O-R) is an organic compound characterized by an allyl group (CH₂=CHCH₂-) bonded to an oxygen atom. It is widely utilized in polymer chemistry, organic synthesis, and catalysis due to its unique reactivity. Key applications include its role in hydrogen abstraction-triggered polymerization , Claisen rearrangements , and epoxidation reactions . Its electron-rich allyl-oxygen structure enhances reactivity in bond cleavage and catalytic processes compared to non-ether allyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Etherification of Alcohols: Allyl ether can be synthesized by the reaction of allyl alcohol with other alcohols in the presence of an acid catalyst.

    Phase-Transfer Catalysis: Another method involves the use of phase-transfer catalysts to facilitate the reaction between allyl halides and alcohols.

Industrial Production Methods:

    Batch Process: In industrial settings, this compound is often produced in batch reactors where allyl alcohol and the desired alcohol are mixed with an acid catalyst.

    Continuous Process: For large-scale production, continuous processes involving fixed-bed reactors or continuous stirred-tank reactors are employed.

Chemical Reactions Analysis

Deprotection and Cleavage Reactions

Allyl ethers exhibit stability under acidic/basic conditions but undergo selective deprotection via:

a. Palladium-catalyzed cleavage
Pd(0) catalysts with barbituric acid derivatives enable room-temperature deprotection in protic solvents (MeOH, aqueous 1,4-dioxane), preserving sensitive functional groups . Temperature control allows sequential removal of allyl (25°C), methallyl (40°C), and prenyl (60°C) ethers .

b. Organolithium-mediated cleavage
tert-Butyllithium in n-pentane at -78°C induces S<sub>N</sub>2' cleavage to yield alcohols/phenols with 4,4-dimethyl-1-pentene as a coproduct :

Allyl O R+t BuLiR OH+CH2=C CH2CH3)2+LiOCH2C CH3)2\text{Allyl O R}+\text{t BuLi}\rightarrow \text{R OH}+\text{CH}_2=\text{C CH}_2\text{CH}_3)_2+\text{LiOCH}_2\text{C CH}_3)_2

c. Biochemical cleavage
Blautia sp. MRG-PMF1 cocorrinoid O-demethylase cleaves allyl naphthyl ethers regio- and stereoselectively, with reaction rates dependent on steric factors :

SubstrateConversion (%)Time (h)
Allyl 2-naphthyl ether10024
Prenyl 1-naphthyl ether3572

Sigmatropic Rearrangements

The Claisen rearrangement converts allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds through a concerted six-membered transition state :

Key characteristics :

  • Proceeds at 250°C via aromatic transition state

  • <sup>14</sup>C labeling shows C3-ortho carbon bond formation

  • Produces o-allylphenols from allyl aryl ethers

Hydrogen Abstraction Reactions

Comparative studies reveal enhanced reactivity of allyl ethers vs. non-ether analogs :

Table 1 : Activation parameters for H-atom transfer

SystemE<sub>a</sub> (kcal/mol)ΔrG (kcal/mol)k (500 K, cm³/mol·s)
TX + Allyl ether10.47-26.612.3 × 10<sup>-12</sup>
TX + Allyl14.06-21.551.1 × 10<sup>-13</sup>

Mechanistic analysis shows:

  • Lower C-H bond dissociation energy (BDE) in allyl ethers (78.67 vs. 83.42 kcal/mol)

  • Greater HOMO-LUMO gap (ΔE = 0.38 eV) enhancing kinetic stability

  • Negative ΔrG values favoring spontaneous reaction

Transition-Metal-Free Allylation

Allyl phenyl ethers undergo C-C bond formation with 2-azaallyl anions under mild conditions :

Optimized conditions :

  • 2.5 eq. KHMDS, THF, 25°C

  • 89% yield with allyl phenyl ether vs. ≤66% for other electrophiles

  • Hammett studies (ρ = -1.2) indicate nucleophilic mechanism

Scientific Research Applications

Polymer Chemistry

Allyl Glycidyl Ether (AGE)

Allyl glycidyl ether is a significant derivative of allyl ether used extensively in polymer synthesis. It can be polymerized to create poly(allyl glycidyl ether) (PAGE), which exhibits versatile properties suitable for various applications:

  • Bioconjugation and Drug Delivery : PAGE can be functionalized through thiol-ene coupling reactions, allowing for the attachment of therapeutic agents. This makes it a promising candidate for drug delivery systems, particularly in targeted therapies where controlled release is essential .
  • Polymer-Supported Catalysis : The inherent reactivity of the allyl groups in PAGE facilitates the development of polymer-supported catalysts, enhancing reaction rates and selectivity in synthetic processes .

Self-Healing Polymers

Allyl ethers are also utilized in creating self-healing elastomers. These materials can recover from damage through reversible covalent bonds, making them suitable for applications in coatings and flexible electronics .

Energy Storage

Lithium-Sulfur Batteries

Recent studies have highlighted the application of this compound copolymers in lithium-sulfur (Li-S) batteries. A notable example is the sulfur-eugenol this compound copolymer synthesized via inverse vulcanization. This material demonstrated:

  • High Sulfur Content : With up to 90 wt% sulfur, it provides excellent electrochemical performance.
  • Cycling Stability : The copolymer exhibited a capacity of approximately 650 mA h g1^{-1} with high Coulombic efficiencies (>99%) over multiple cycles, indicating its potential for use as a cathode material in energy storage systems .

Pharmaceutical Applications

Allyl ethers have been explored for their potential in synthesizing pharmaceutical compounds. For instance:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : Allyl ethers serve as intermediates in the synthesis of various drugs, including pain relievers and anti-inflammatory medications. Their ability to undergo selective cleavage reactions makes them valuable in medicinal chemistry .

Biotechnological Applications

Recent research has identified novel biocatalytic processes involving allyl ethers. For example:

  • Allyl Aryl Ether Cleavage : The bacterium Blautia sp. has been shown to catalyze the cleavage of allyl aryl ethers, converting them into useful products like naphthols through a regioselective mechanism. This biotransformation highlights the potential of allyl ethers in sustainable chemical processes and bioremediation efforts .

Table 1: Summary of this compound Applications

Application AreaSpecific Use CaseKey Benefits
Polymer ChemistryDrug delivery systemsEnhanced targeting and controlled release
Energy StorageCathode materials in Li-S batteriesHigh capacity and cycling stability
PharmaceuticalsSynthesis of APIsVersatile intermediates for drug synthesis
BiotechnologyBiocatalytic cleavage reactionsSustainable processes with microbial systems

Case Study: Poly(Allyl Glycidyl Ether) as a Drug Delivery Vehicle

In a study where PAGE was utilized as a micellar drug delivery vehicle, doxorubicin was conjugated to the polymer backbone via pH-sensitive linkages. The results indicated that PAGE could effectively encapsulate and release the drug in response to environmental pH changes, demonstrating its potential for targeted cancer therapy .

Comparison with Similar Compounds

Reactivity in Hydrogen Abstraction (HAT)

Allyl ether exhibits superior reactivity in hydrogen abstraction compared to non-ether allyl systems (e.g., 1-octene, allyl cyclopentane). Computational studies reveal:

  • Lower Bond Dissociation Energy (BDE) : this compound’s BDE is reduced due to electron donation from the oxygen atom, weakening the C-H bond .
  • Lower Activation Energy (Ea) : Ea for HAT in this compound (e.g., with thioxanthone photoinitiators) is significantly lower than in allyl systems (e.g., 21.55 kcal/mol for allyl vs. 26.61 kcal/mol for this compound) .
  • Higher Rate Constants (k): this compound’s k values are temperature-dependent and 2–3 times higher than allyl monomers, accelerating polymerization .

Table 1: HAT Parameters of this compound vs. Allyl Systems

Parameter This compound Allyl Monomer Reference
ΔrG (kcal/mol) -26.61 -21.55
Ea (kcal/mol) 21.55 26.61
Polymer Yield (%) 85–90 60–70

Thermal and Catalytic Rearrangements

Allyl ethers undergo Claisen rearrangements more efficiently than non-ether allyl derivatives. For example:

  • Microwave-Assisted Synthesis : Allyl 1-naphthyl ether rearranges at 58°C in 8 hours using FeCl₃, achieving >90% purity .
  • Boron Trichloride (BCl₃) Catalysis : BCl₃ accelerates [3,3]-sigmatropic rearrangements of allyl aryl ethers by 10¹⁰-fold compared to thermal methods, with para-product selectivity .

Table 2: Claisen Rearrangement Conditions

Substrate Catalyst Temp (°C) Time Yield (%) Reference
Allyl 1-naphthyl ether FeCl₃ 58 8 h 90
Allyl mesityl ether BCl₃ 25 1 h 95

Table 3: Epoxidation Efficiency

Compound Catalyst Conversion (%) Reference
Allyl glycidyl ether Ti-SBA-15 73
Allyl alcohol Ti-MWW 52

Physical and Chemical Properties

  • Solubility : this compound derivatives dissolve readily in polar solvents (e.g., dichloromethane, diethyl ether) .
  • Thermal Stability : Substituents on the allyl group (e.g., Me, tBu) modulate stability; Pd(II) this compound complexes decompose above 200°C .

Biological Activity

Allyl ethers are organic compounds characterized by the presence of an allyl group (CH2=CHCH2-CH_2=CH-CH_2-) attached to an ether functional group. They have garnered interest in various fields, particularly in medicinal chemistry, due to their diverse biological activities. This article explores the biological activity of allyl ethers, focusing on their anticancer properties, antimicrobial effects, and other pharmacological applications.

Overview of Allyl Ether Structure

Allyl ethers can be synthesized from various precursors and exhibit unique reactivity due to the presence of the allyl group. The general structure can be represented as:

ROCH2CH=CH2R-O-CH_2-CH=CH_2

where RR is an alkyl or aryl group.

Anticancer Activity

Recent studies have highlighted the potential of allyl ethers as anticancer agents. One notable compound is This compound mansonone G (MG7) , which has shown significant cytotoxicity against colorectal cancer (CRC) cell lines.

  • Cytotoxicity : MG7 demonstrated a concentration-dependent inhibition of cell viability in HCT-116 (p53 wild-type) and HT-29 (p53 mutant) cells. The compound induced reactive oxygen species (ROS) generation, leading to apoptosis in both cell lines .
  • Signaling Pathways :
    • AKT Pathway : MG7 inhibited the phosphorylation of AKT, suggesting a blockade of survival signaling pathways.
    • MAPK/ERK Pathway : The compound modulated ERK1/2 signaling differently in the two cell lines; it inhibited ERK1/2 phosphorylation in HCT-116 cells while activating it in HT-29 cells .

Table 1: Summary of Anticancer Effects of this compound Mansonone G

Cell LineIC50 (µM)Mechanism of ActionKey Findings
HCT-11610ROS generation, apoptosisDownregulation of Bcl-2, upregulation of BAK
HT-2920Inhibition of AKT and ERK1/2 pathwaysIncreased ERK1/2 phosphorylation

Antimicrobial Activity

Allyl ethers have also been studied for their antimicrobial properties. For instance, derivatives of mansonone G exhibit antibacterial activity against Staphylococcus aureus, with potency significantly higher than that of the parent compound .

Case Study: Antimicrobial Efficacy

In a comparative study, various allyl ethers were tested against common bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound mansonone GStaphylococcus aureus0.5 µg/mL
Allyl phenyl etherEscherichia coli1.0 µg/mL

Other Pharmacological Activities

Allyl ethers are not limited to anticancer and antimicrobial activities; they also exhibit anti-inflammatory and anti-adipogenic effects. For example, certain allyl sulfides derived from garlic have been shown to reduce inflammation and inhibit adipogenesis in pre-adipocyte cells .

Q & A

Q. Basic: What are the key safety considerations when handling allyl ether derivatives in laboratory settings?

Allyl ethers (e.g., allyl ethyl ether, allyl phenyl ether) are highly flammable and reactive, with explosive vapor-air mixtures forming at concentrations of 1.9–36% by volume . Key safety protocols include:

  • Ventilation : Use fume hoods to minimize inhalation risks (exposure causes irritation to the nose, throat, and dizziness at high levels).
  • Fire Safety : Employ carbon dioxide or dry powder extinguishers for fires; avoid water due to reactivity.
  • Storage : Store in airtight containers away from ignition sources and oxidizing agents.

Q. Basic: What synthetic routes are available for preparing allyl phenyl ether?

A common method involves the nucleophilic substitution of allyl bromide with sodium phenoxide:
CH2=CHCH2Br+C6H5ONaCH2=CHCH2OC6H5+NaBr\text{CH}_2=\text{CH}-\text{CH}_2-\text{Br} + \text{C}_6\text{H}_5\text{ONa} \rightarrow \text{CH}_2=\text{CH}-\text{CH}_2-\text{O}-\text{C}_6\text{H}_5 + \text{NaBr}
Reaction conditions typically require heating and anhydrous solvents to optimize yield .

Q. Advanced: How do computational studies inform the mechanistic understanding of this compound association with transition-metal catalysts?

Density functional theory (DFT) calculations reveal that allyl phenyl ether forms a van der Waals complex (Pd-2a) with Pd(0)(TFP)₂, which is enthalpically stabilized by 37.0 kJ/mol but thermodynamically unfavorable under experimental conditions due to entropic penalties. This implies the resting state before π-complex formation is the separated reactants (Pd-1 and this compound), guiding catalyst design to mitigate low-concentration limitations .

Q. Advanced: What methodologies are used to study the Claisen rearrangement of gem-dimethyl allyl ethers?

The "on-water" Claisen rearrangement is accelerated by hydrophobic effects and hydrogen bonding. Experimental validation involves:

  • Kinetic Analysis : Monitoring reaction rates in aqueous vs. organic solvents.
  • Isotopic Labeling : Using 18O^{18}\text{O} to track oxygen migration.
  • Computational Modeling : Comparing activation energies of water-mediated vs. solvent-free pathways .

Q. Advanced: How are reactivity ratios determined for copolymerization of allyl ethers with maleic anhydride?

Reactivity ratios (r1r_1, r2r_2) are calculated using the Fineman-Ross (F-R), Kelen-Tüdős (K-T), and Yezrielev-Brokhina-Roskin (YBR) methods. For allyl alcohol polyethylene glycol ether (r1=0.33r_1 = 0.33) and maleic anhydride (r2=0.05r_2 = 0.05), low r2r_2 indicates maleic anhydride’s tendency to homopolymerize minimally, favoring alternating copolymers. Method selection depends on conversion rates and data linearity .

Q. Advanced: What catalytic systems enable selective cleavage of allyl ethers?

Tristriphenylphosphine rhodium chloride (RhCl(PPh₃)₃) efficiently cleaves allyl ethers (e.g., menthyl this compound) under mild acidic conditions (pH 2) with >90% yield. Comparative studies show RhCl₃ and PdCl₂ are less active. This method avoids strong acids/bases, preserving acid-sensitive functional groups in complex molecules .

Q. Advanced: How are allyl glycidyl ether copolymers applied in drug delivery systems?

Amphiphilic copolymers of NN-vinyl-2-pyrrolidone and allyl glycidyl ether self-assemble into micelles for co-delivery of doxorubicin and paclitaxel. Methodology includes:

  • UV-Vis Spectroscopy : To confirm drug encapsulation (e.g., absorbance shifts at 480 nm for doxorubicin).
  • Dynamic Light Scattering (DLS) : To monitor micelle size (typically 50–200 nm) .

Properties

IUPAC Name

3-prop-2-enoxyprop-1-ene
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InChI

InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
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InChI Key

ATVJXMYDOSMEPO-UHFFFAOYSA-N
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Canonical SMILES

C=CCOCC=C
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Molecular Formula

C6H10O, Array
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Related CAS

71586-81-7
Record name Poly(allyl ether)
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DSSTOX Substance ID

DTXSID8060321
Record name 3-(2-Propenoxy)-1-propene
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Molecular Weight

98.14 g/mol
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Physical Description

Diallyl ether appears as a liquid with an odor of radishes. Less dense than water. May be toxic by ingestion, skin absorption, and inhalation, and may irritate skin and eyes. Vapors heavier than air. Used to make other chemicals., COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

94 °C
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Flash Point

20 °F (NFPA, 2010), -6 °C
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 0.8
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Vapor Density

Relative vapor density (air = 1): 3.4
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Vapor Pressure

Vapor pressure, kPa at 20 °C: 5.79
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CAS No.

557-40-4
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Record name 1-Propene, 3,3'-oxybis-
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Record name ALLYL ETHER
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Melting Point

-6 °C
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Synthesis routes and methods I

Procedure details

An o-cresol novolac resin (9.8 g, 0.082 mol) and DMF (70 mL) are added under nitrogen to a 250 ml 3-neck flask. NaH (2.55 g, 0.106 mol) is slowly added to the stirred solution. Allyl bromide (14.9 g, 0.123 mol) is then added drop-wise over 30 minutes. The reaction is continued for 19 hours at room temperature. The solids are filtered off and 70 mL toluene is added. The resulting solution is washed with 70 mL of water. The product allyl ether of the o-cresol novolac resin is isolated by evaporating off toluene, then drying overnight in vacuum oven at 60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 1 liter shaking autoclave made of stainless steel was charged with 1 mol (100 grams) of allyl acetate, 0.5 gram RhCl3 . 3 H2O, 1 gram Ni(CO)4 and 18 grams of water, the autoclave was pressurized with 145 atm/g carbon monoxide and the mixture heated at 138 - 140° C. After a time of reaction of 7 hours the reaction was interrupted and the mixture analyzed. 98 grams of reaction mixture were obtained containing about 15% of vinyl acetic acid. Diallyl ether and vinyl acetic acid allyl ester were not formed. Besides acetic acid the mixture further contained the unreacted allyl acetate, small amounts of allyl alcohol, a little propionaldehyde and high boiling constituents.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
RhCl3
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni(CO)4
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
18 g
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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